molecular formula C10H8BrNO4 B12871526 2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid

2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid

Cat. No.: B12871526
M. Wt: 286.08 g/mol
InChI Key: SYCVHZXTRXWQHD-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with bromomethyl reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, followed by purification through recrystallization or chromatography .

Types of Reactions:

    Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyacetic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohol derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid is largely dependent on its interaction with biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The benzoxazole ring can interact with various receptors or enzymes, modulating their function .

Comparison with Similar Compounds

    2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.

    2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxymethyl group instead of bromomethyl.

    2-(Methyl)benzo[d]oxazole: Lacks the halogen or hydroxyl substituents.

Uniqueness: 2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid is unique due to the presence of both bromomethyl and hydroxyacetic acid moieties, which confer distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H8BrNO4

Molecular Weight

286.08 g/mol

IUPAC Name

2-[4-(bromomethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H8BrNO4/c11-4-5-2-1-3-6-7(5)12-9(16-6)8(13)10(14)15/h1-3,8,13H,4H2,(H,14,15)

InChI Key

SYCVHZXTRXWQHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)CBr

Origin of Product

United States

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